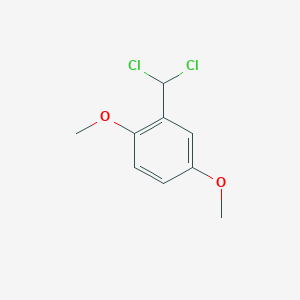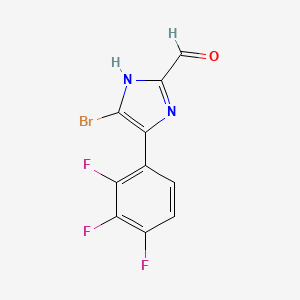
5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022638 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022638 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD33022638 is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated control systems, and stringent quality control measures to produce large quantities of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
MFCD33022638 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups attached to the core structure.
Scientific Research Applications
MFCD33022638 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological processes at the molecular level.
Medicine: MFCD33022638 is investigated for its potential therapeutic properties, including its role as a drug candidate in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of MFCD33022638 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C10H4BrF3N2O |
|---|---|
Molecular Weight |
305.05 g/mol |
IUPAC Name |
5-bromo-4-(2,3,4-trifluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3N2O/c11-10-9(15-6(3-17)16-10)4-1-2-5(12)8(14)7(4)13/h1-3H,(H,15,16) |
InChI Key |
FBXDWLWVDCSFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(NC(=N2)C=O)Br)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


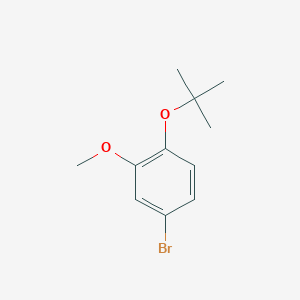
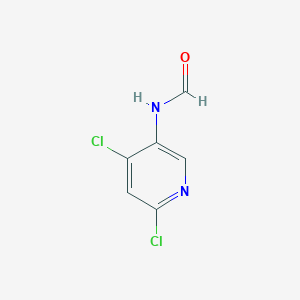
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
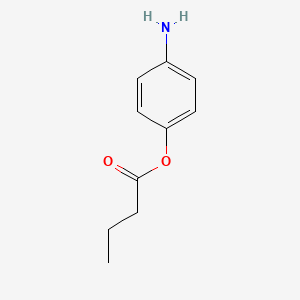
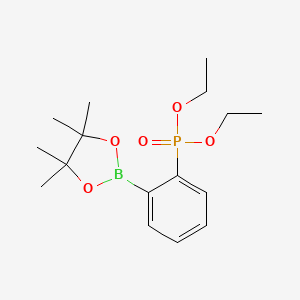
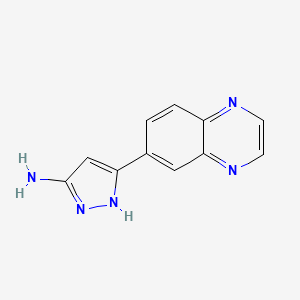

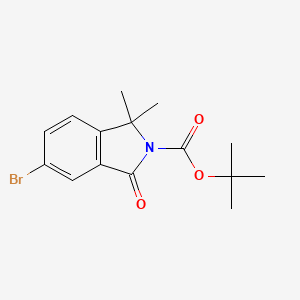
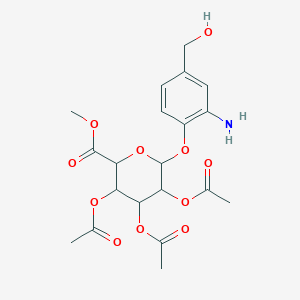


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

